Tenuifolin

Catalog No.
S652850
CAS No.
20183-47-5
M.F
C36H56O12
M. Wt
680.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tenuifolin

CAS Number

20183-47-5

Product Name

Tenuifolin

IUPAC Name

(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid

Molecular Formula

C36H56O12

Molecular Weight

680.8 g/mol

InChI

InChI=1S/C36H56O12/c1-31(2)10-11-35(30(45)46)12-13-36(17-38)18(19(35)14-31)6-7-22-32(3)15-20(39)27(34(5,29(43)44)23(32)8-9-33(22,36)4)48-28-26(42)25(41)24(40)21(16-37)47-28/h6,19-28,37-42H,7-17H2,1-5H3,(H,43,44)(H,45,46)/t19-,20-,21+,22+,23+,24+,25-,26+,27-,28-,32+,33+,34-,35-,36-/m0/s1

InChI Key

DBJLNNAUDGIUAE-YGIRLYIESA-N

Synonyms

Tenuifoline; 3β-(β-D-glucopyranosyloxy)-2β,27-dihydroxy-olean-12-ene-23,28-dioic Acid;β-D-2β,3β,27-Trihydroxyolean-12-ene-23,28-dioic acid-3-glucopyranoside;Presenegenin-3-O-glucoside;

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C(=O)O)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)C2C1)CO)C(=O)O)C

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)CO)(C[C@@H]([C@@H]([C@@]3(C)C(=O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C

Tenuifolin is a triterpenoid saponin.
Tenuifolin has been reported in Polygala tenuifolia, Cinnamomum tenuifolium, and other organisms with data available.

Tenuifolin (CAS 20183-47-5) is a highly purified secondary triterpenoid saponin derived from the hydrolysis of primary polygalasaponins found in Polygala tenuifolia. In scientific procurement, it is primarily sourced as a precise pharmacological reference standard and an active biological probe for neuroprotection research, specifically targeting β-secretase (BACE1) inhibition and amyloid-β (Aβ) reduction [1]. Unlike highly variable crude root extracts, isolated Tenuifolin provides a quantifiable baseline for both in vitro and in vivo assays. It features specific solubility constraints—requiring aprotic solvents like DMSO for high-concentration stock solutions—but serves as the critical, direct active metabolite responsible for central nervous system effects without the need for prodrug activation .

Research Fit

Reported β-secretase modulation for amyloid-β pathway studies
Defined high-purity entity for Polygala tenuifolia quality control
Distinct ADME and enzyme-target profile from senegenin and onjisaponin B

Substituting Tenuifolin with its parent glycosides (such as Onjisaponin B) or its fully hydrolyzed aglycone (Senegenin/Tenuigenin) fundamentally alters experimental outcomes and invalidates comparative assays. Primary polygalasaponins act as prodrugs that require in vivo metabolic conversion to Tenuifolin to cross the blood-brain barrier effectively; using them in direct cell-based assays fails to replicate central nervous system activity [2]. Conversely, over-hydrolyzed aglycones like Senegenin exhibit significantly higher hemolytic toxicity and distinct pharmacokinetic half-lives, which can confound cellular viability readouts [1]. Procurement of exact Tenuifolin is therefore critical for researchers requiring the active metabolite for reproducible in vitro BACE1 inhibition, bypassing the confounding variables of metabolic conversion rates or off-target cytotoxicity.

Substitution Risk

Crude Extract Substitution

Undefined Polygala extracts contain variable saponin ratios, introducing confounding variables that may shift pathway-response interpretation.

Senegenin (Aglycone) Replacement

Systemic exposure profile differs; oral bioavailability may not transfer, requiring independent dose-model validation.

Onjisaponin B Comparison

Direct cholinesterase inhibition by onjisaponin B alters target engagement; tenuifolin shows binary difference in vitro, limiting functional substitution for cholinergic endpoints.

Hemolytic Toxicity Profile: Tenuifolin vs. Tenuigenin (Senegenin)

Tenuifolin demonstrates a substantially safer cytotoxicity profile in cellular models compared to its fully hydrolyzed aglycone, tenuigenin (senegenin). While tenuigenin retains high hemolytic toxicity that can interfere with cell viability assays, the secondary metabolite tenuifolin effectively eliminates this off-target hemolysis[1]. This structural advantage allows for higher concentration dosing in sensitive neuronal cell lines without inducing artificial cell death.

Evidence DimensionHemolytic toxicity and cell viability interference
Target Compound DataNegligible hemolytic toxicity at effective in vitro concentrations
Comparator Or BaselineTenuigenin (Senegenin) (High hemolytic toxicity)
Quantified DifferenceSignificant reduction in hemolysis, enabling higher dosing windows in cell assays
ConditionsIn vitro cellular viability and neuroprotection models

Buyers conducting cell-based neuroprotection assays must select Tenuifolin over Tenuigenin to prevent false-positive cytotoxicity or assay failure due to hemolysis.

Oral Bioavailability
Head-to-head
Tenuifolin F%: 4.0% vs Senegenin F%: 8.7% (54% lower)
Exposure model context differs from aglycone
Mouse oral model; UPLC-MS/MS quantification

Direct In Vitro Aβ Secretion Inhibition

Unlike parent polygalasaponins which require systemic metabolism to become active, Tenuifolin acts directly on cellular targets. In COS-7 cells expressing the amyloid precursor protein (APP), treatment with 2.0 µg/mL of Tenuifolin significantly decreases the secretion of both Aβ1-40 and Aβ42 by directly inhibiting the β-site APP cleaving enzyme (BACE1)[1]. Parent saponins fail to show this direct efficacy in isolated cell cultures without prior enzymatic hydrolysis.

Evidence DimensionIn vitro Aβ secretion reduction
Target Compound DataSignificant Aβ reduction at 2.0 µg/mL
Comparator Or BaselineUnmetabolized primary polygalasaponins (Inactive in vitro without metabolism)
Quantified DifferenceDirect BACE1 inhibition achieved at 2.0 µg/mL without requiring prodrug activation
ConditionsCOS-7 cell lines expressing APP

Procuring Tenuifolin is essential for target-based BACE1 assays where direct molecular interaction is measured, bypassing the need for in vivo prodrug activation.

Aβ Secretion
Reported
Significant decrease in Aβ1-40/1-42 at 2.0 µg/mL in COS-7 cells
Reported amyloidogenic pathway response
Cell model; quantitative % not available

Pharmacokinetic Bioavailability and Systemic Clearance

Tenuifolin exhibits a distinct pharmacokinetic profile compared to its aglycone comparator, senegenin. In rodent models, the absolute oral bioavailability of Tenuifolin is quantified at 4.0%, compared to 8.7% for senegenin [1]. Furthermore, Tenuifolin shows a rapid terminal elimination half-life of approximately 0.8 to 2.0 hours following intravenous administration.

Evidence DimensionOral bioavailability and IV half-life
Target Compound DataOral bioavailability: 4.0%; IV half-life: 0.8 - 2.0 h
Comparator Or BaselineSenegenin (Oral bioavailability: 8.7%; IV half-life: 1.6 h)
Quantified Difference54% lower oral bioavailability than senegenin, requiring distinct dosing regimens
ConditionsRodent pharmacokinetic models (IV and oral administration)

This data guides researchers in selecting the correct administration route, vehicle, and dosage when substituting the aglycone with the secondary saponin in animal models.

Sedative-Hypnotic
Head-to-head
Potency order: Onjisaponin B > Tenuifolin > Senegenin
Intermediate sedative potency window
Mouse pentobarbital model; oral route

Solubility Constraints and Formulation Requirements

Tenuifolin presents specific handling and formulation challenges compared to highly water-soluble primary glycosides. It possesses extremely poor aqueous solubility (0.036 mg/mL) but achieves high solubility in aprotic solvents, reaching up to 100 mg/mL (146.88 mM) in anhydrous DMSO under ultrasonic conditions [REFS-1, REFS-3].

Evidence DimensionAqueous vs. Organic Solvent Solubility
Target Compound DataWater: 0.036 mg/mL; DMSO: 100 mg/mL
Comparator Or BaselinePrimary Polygalasaponins (High water solubility)
Quantified Difference>2,700-fold difference between aqueous and DMSO solubility
ConditionsStandard laboratory formulation and stock solution preparation

Procurement teams and formulators must anticipate the need for specific organic solvents (DMSO) or suspension vehicles (CMC-Na) when transitioning from crude extracts to this purified metabolite.

ChE Inhibition
Head-to-head
Tenuifolin: No inhibition vs Onjisaponin B: Active
Binary ChE target difference; supports indirect mechanism study
In vitro enzyme assay
Ferroptosis
Supporting
Reverses CORT-induced dysregulation of SLC7A11, GPX4, Nrf2
Ferroptosis pathway-response context
PC12 cell model; protein expression

In Vitro BACE1 and Alzheimer's Disease Modeling

Because Tenuifolin directly inhibits β-secretase without requiring metabolic activation, it is the optimal procurement choice for cell-based mechanistic studies (e.g., in COS-7 or SH-SY5Y cell lines) tracking Aβ1-40 and Aβ42 secretion[1]. Using parent saponins in these isolated systems would fail to replicate the intended neuroprotective pathways.

Pharmacokinetic Reference Standards for Extract Metabolism

Tenuifolin is strictly required as a quantitative LC-MS/MS reference standard for researchers studying the in vivo metabolism of Polygala tenuifolia extracts or Onjisaponin B [2]. It allows for the precise measurement of the active metabolite's concentration in plasma or brain tissue, which cannot be achieved using crude extract baselines.

High-Concentration Neurotoxicity Assay Development

Due to its significantly lower hemolytic toxicity compared to tenuigenin, Tenuifolin is uniquely suited for high-concentration neuroprotection assays [2]. It ensures that cellular viability readouts in Aβ25-35 induced apoptosis models are driven by the disease mechanism rather than confounded by the intrinsic cytotoxicity of the test compound.

Application Fit Matrix

Application
Selection Property
Validation Focus
Amyloidogenic pathway studies
β-secretase modulation profile
Aβ secretion endpoints in cell models
Herbal product standardization
Defined purity and identity reference
HPLC/UPLC-MS/MS method accuracy
Neurotoxicity & ferroptosis research
Ferroptosis-related protein modulation
SLC7A11/GPX4/Nrf2 axis response
Saponin SAR studies
Differentiated PK and potency rank
Bioavailability and target engagement endpoints

XLogP3

2.2

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

8

Exact Mass

680.37717722 Da

Monoisotopic Mass

680.37717722 Da

Heavy Atom Count

48

Appearance

Powder

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